N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound possesses structural features that suggest possible biological activity, particularly in the context of cancer treatment and other therapeutic applications. The molecular formula for this compound is .
The compound is part of a broader class of derivatives related to benzodioxoles and dihydropyrimidines, which have been synthesized and evaluated for their biological properties. Its synthesis has been documented in various scientific literature, indicating its relevance in drug discovery and development .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can be classified under the categories of organic compounds, specifically as an acetamide derivative. Its structural classification involves heterocycles due to the presence of both benzodioxole and dihydropyrimidine moieties.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step synthetic routes. Common methods include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The synthesis may involve the use of catalysts or specific reagents to facilitate reactions. For example, using strong bases like sodium hydride can help deprotonate intermediates, making them more reactive towards electrophiles.
Key structural data includes:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound for enhanced biological activity or altered pharmacokinetic properties .
The physical properties of N-[ (2H - 1 , 3 - benzodioxol - 5 - yl)methyl] - 2 - (6 - oxo - 4 - phenyl - 1 , 6 - dihydropyrimidin - 1 - yl)acetamide include:
Chemical properties encompass stability under various conditions (pH levels and temperature), reactivity with nucleophiles/electrophiles, and potential toxicity profiles.
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structure and purity post-synthesis .
N-[ (2H - 1 , 3 - benzodioxol - 5 - yl)methyl] - 2 - (6 - oxo - 4 - phenyl - 1 , 6 - dihydropyrimidin - 1 - yl)acetamide has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide requires convergent assembly of its benzodioxole and dihydropyrimidinone pharmacophores. Two principal strategies dominate:
Comparative Efficiency:Table 1: Synthetic Route Performance Analysis
Strategy | Key Step Conditions | Overall Yield | Purity (HPLC) |
---|---|---|---|
Dihydropyrimidinone-First | Biginelli (MW, 100°C, 15 min) | 62% | 95.2% |
Benzodioxole-First | Reductive amination (NaBH₄) | 58% | 96.5% |
The benzodioxole-first route offers superior regiocontrol but requires additional protection/deprotection steps [6].
Regioselectivity challenges arise during functionalization due to competing nucleophilic sites:
Solvent polarity controls selectivity: Polar aprotic solvents (e.g., DMF) favor N1-alkylation (>20:1 regioselectivity), while protic solvents promote dimerization [5].
Benzodioxole Methylenedioxy Stability:
Critical Insight: Steric hindrance from the phenyl group at C4 of dihydropyrimidine electronically deactivates N3, enhancing N1 selectivity during acetamide tethering [5].
The amide bond between the benzodioxolylmethylamine and dihydropyrimidinylacetic acid is pivotal. Catalytic systems overcome kinetic barriers:
Table 2: Catalytic Systems for Amidation Efficiency
Catalyst System | Reaction Conditions | Yield | Reaction Time | Byproducts |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | CO, 80°C, DMF, 12 h | 84% | 12 h | <2% |
CuI/Phenanthroline | K₃PO₄, DMSO, 60°C, 6 h | 91% | 6 h | <1% |
EDC·HCl/DMAP | CH₂Cl₂, RT, 2 h | 89% | 2 h | 5% (urea) |
Copper systems offer the best balance of speed and selectivity [3].
Final purification leverages solvent-dependent polymorphism and impurity solubility:
For hydrochloride salts, anti-solvent addition (diethyl ether to isopropanol solution) generates a micronized solid ideal for characterization [1] [6].
Chromatography-Free Purification:
Table 3: Solvent Systems for Crystallization Outcomes
Solvent System | Product Form | Purity (HPLC) | Key Impurities Removed |
---|---|---|---|
EtOAc/n-Hexane (1:3) | Polymorph I | 99.7% | Unreacted acid (≤0.1%) |
CH₃CN/Toluene (1:5) | Anhydrous | 99.5% | Dimers (≤0.2%) |
IPA/H₂O (4:1) + HCl gas | Hydrochloride | 99.3% | Inorganic salts (≤0.3%) |
Thermodynamic Form I obtained from ethyl acetate/hexane exhibits superior stability for long-term storage [1].
Table of Compound Names
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: